molecular formula C18H25BrClNO5 B4074421 1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate

1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate

Cat. No. B4074421
M. Wt: 450.7 g/mol
InChI Key: CLLQDRJTTSGCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate, commonly known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a heterocyclic organic compound that contains a seven-membered ring with a nitrogen atom. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of BCA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. BCA has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
BCA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. BCA has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using BCA in lab experiments is its ability to form micelles in aqueous environments, which makes it an effective drug delivery agent. However, one limitation of using BCA is its limited solubility in certain organic solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of BCA. One potential area of research is the development of BCA-based drug delivery systems for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of BCA in order to better understand its potential therapeutic applications. Additionally, the synthesis of new derivatives of BCA may lead to the discovery of compounds with improved properties and efficacy.

Scientific Research Applications

BCA has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. BCA has also been studied for its potential use as a drug delivery agent due to its ability to form micelles in aqueous environments.

properties

IUPAC Name

1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO.C2H2O4/c17-15-13-14(18)7-8-16(15)20-12-6-5-11-19-9-3-1-2-4-10-19;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLQDRJTTSGCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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